molecular formula C4H5Cl3N2 B3388121 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride CAS No. 860807-35-8

4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B3388121
CAS No.: 860807-35-8
M. Wt: 187.45 g/mol
InChI Key: ABTGQNYVYONETO-UHFFFAOYSA-N
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Description

4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride is an organic compound with the molecular formula C4H5Cl2N2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride typically involves the chlorination of 1-(chloromethyl)-1H-pyrazole. One common method includes the reaction of 1H-pyrazole with formaldehyde and hydrochloric acid to form 1-(chloromethyl)-1H-pyrazole, followed by chlorination using thionyl chloride or phosphorus pentachloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: It can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-(aminomethyl)-1H-pyrazole derivatives, while oxidation can produce pyrazole-4-carboxylic acid derivatives.

Scientific Research Applications

4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-methylpiperidine hydrochloride
  • 1-chloro-4-(chloromethyl)benzene
  • 4-(chloromethyl)pyridine hydrochloride

Uniqueness

4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its dual chlorine substitution makes it particularly versatile for synthetic applications, providing a valuable building block for more complex molecules .

Properties

IUPAC Name

4-chloro-1-(chloromethyl)pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2.ClH/c5-3-8-2-4(6)1-7-8;/h1-2H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTGQNYVYONETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.73 g of 4-chloro-1H-pyrazole-1-ylmethanol was dissolved to 20 ml of dichloromethane. 4.4 ml of thionyl chloride was added to the solution, followed by stirring at room temperature for overnight. The reaction mixture was concentrated under reduced pressure to obtain 2.90 g of 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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